4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
CAS No.: 159423-67-3
Cat. No.: VC5417093
Molecular Formula: C15H17NO3
Molecular Weight: 259.305
* For research use only. Not for human or veterinary use.
![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid - 159423-67-3](/images/structure/VC5417093.png)
Specification
CAS No. | 159423-67-3 |
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Molecular Formula | C15H17NO3 |
Molecular Weight | 259.305 |
IUPAC Name | 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) |
Standard InChI Key | WNJHINAPRRROPW-UHFFFAOYSA-N |
SMILES | CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure integrates a benzoic acid group () with a 5,5-dimethyl-3-oxocyclohex-1-enylamine substituent. The cyclohexene ring adopts a distorted half-chair conformation, as confirmed by X-ray crystallography . Key structural features include:
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Cyclohexenone Ring: The 5,5-dimethyl-3-oxocyclohex-1-enyl group introduces steric hindrance and electronic effects due to the ketone oxygen and methyl substituents, influencing reactivity and intermolecular interactions .
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Amino Linkage: The amino group (-NH-) bridges the cyclohexenone and benzoic acid moieties, enabling hydrogen bonding and coordination with metal ions .
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Benzoic Acid Functionality: The carboxylic acid group () enhances solubility in polar solvents and facilitates salt formation or esterification .
Spectroscopic and Crystallographic Data
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FT-IR Spectroscopy: Stretching vibrations at 1681 cm (C=O ketone) and 1616 cm (C=O benzoic acid) confirm the presence of carbonyl groups . The N-H stretching band appears at 3251 cm, indicative of secondary amine bonding .
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NMR Analysis: -NMR signals for the cyclohexenone methyl groups resonate at δ 1.10–1.30 ppm, while aromatic protons from the benzoic acid moiety appear at δ 7.80–8.20 ppm .
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Crystal Structure: The cyclohexene ring exhibits puckering parameters , , and , with a dihedral angle of 46.18° relative to the benzene ring .
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via a two-step procedure:
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Formation of the Cyclohexenone Intermediate: 5,5-Dimethylcyclohexane-1,3-dione (dimedone) reacts with aniline derivatives under reflux conditions to yield the enaminone intermediate .
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Sulfonation or Carboxylation: The intermediate undergoes sulfonation or carboxylation with chlorosulfonic acid or benzoic acid derivatives, respectively, to introduce the sulfonamide or carboxylic acid group .
Example Reaction:
Metal Complexation
The compound’s amino and carboxylate groups enable coordination with transition metals, forming complexes with potential catalytic and therapeutic applications. For instance:
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Cobalt(II) Complex: exhibits octahedral geometry, with the ligand acting as a tridentate donor via the amine nitrogen, ketone oxygen, and carboxylate oxygen .
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Palladium(II) Complex: Square planar complexes demonstrate enhanced antibacterial activity compared to the free ligand, attributed to increased lipophilicity and electron delocalization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water due to the hydrophobic cyclohexenone ring .
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Thermal Stability: Decomposes above 200°C without melting, as observed in thermogravimetric analysis (TGA) .
Comparative Analysis of Analogues
Structural modifications significantly alter physicochemical and biological profiles:
Compound | Structural Variation | Key Properties |
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4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid | Additional methylene group | Enhanced lipophilicity () |
2-(3-Oxocyclohexanoyl)benzoic acid | Lack of dimethyl substitution | Reduced steric hindrance |
4-(Aminomethyl)benzoic acid | Simplified amine substituent | Higher aqueous solubility |
Biological Activity and Applications
Antimicrobial Properties
The compound and its metal complexes exhibit variable activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans) .
Table 1: Inhibition Zone Diameters (mm) at 10 M Concentration
Complex | S. aureus | E. coli | C. albicans |
---|---|---|---|
Free Ligand | 12 | 14 | 10 |
18 | 16 | 14 | |
22 | 20 | 18 | |
15 | 12 | 13 |
Enhanced activity in metal complexes correlates with increased lipophilicity and electron delocalization, facilitating membrane penetration .
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